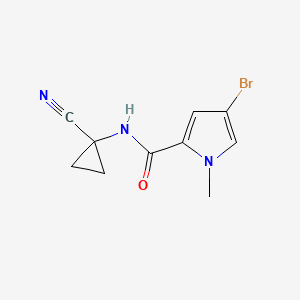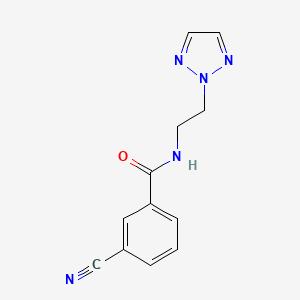
2-Imino-2H-1-benzopyran-3-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Imino-2H-1-benzopyran-3-carboxylic acid ethyl ester” is a chemical compound that is also known as “3-carboethoxy(coumarin)” and “ethyl 2-oxo-2H-chromene-3-carboxylate” or “ethyl 2H-1-benzopyran-3-carboxylate” in the IUPAC system . It is a derivative of coumarin, a family of naturally occurring compounds that are involved in various biological processes .
Applications De Recherche Scientifique
Synthesis and Structural Studies
- Synthesis of Novel Derivatives : 2-Imino-2H-1-benzopyran-3-carboxylic acid ethyl ester has been used as a starting material in the synthesis of novel pyrrolocoumarin derivatives, which are a new class of indole derivatives with potential biological interest (Traven et al., 2000).
- Structural and Conformational Analysis : The compound has been involved in studies to understand the structural and conformational aspects of chromane derivatives, which are important in the development of new chemical entities (Ciolkowski et al., 2009).
Chemical Reactions and Transformations
- Rearrangements Under Specific Conditions : Research has shown that 2-imino-2H-1-benzopyran-3-carboxamides, closely related to the ethyl ester variant, undergo unique rearrangements under the action of anthranilic acid, leading to different 2-oxo-2H-1-benzopyran derivatives (Bilokin et al., 1998).
- Interactions with Other Chemical Compounds : The compound's esters and amides have been studied for their reactions with other substances like nitromethane, contributing to understanding the configuration and conformation of the resulting compounds (Bojilova et al., 1989).
Potential Pharmacological Applications
- Exploration in Drug Development : While specific details on drug use and side effects are excluded, it's worth noting that derivatives of this compound have been investigated for various pharmacological activities, underscoring the compound's importance in medicinal chemistry research (Mosti et al., 1994).
Propriétés
IUPAC Name |
ethyl 2-iminochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-15-12(14)9-7-8-5-3-4-6-10(8)16-11(9)13/h3-7,13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDQZOIHGUAFDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2OC1=N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone](/img/structure/B2636477.png)
![3-methyl-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1,2-oxazole-5-carboxamide](/img/structure/B2636478.png)

![4-Ethyl-5-fluoro-6-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2636482.png)
![9-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2636483.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide](/img/structure/B2636485.png)
![5-Pyrimidinemethanamine, 2-(4-morpholinyl)-N-[1-(2-naphthalenyl)ethyl]-](/img/structure/B2636486.png)


![2-methyl-N,3-diphenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2636492.png)
![2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2636494.png)
![N-(2,6-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2636495.png)
